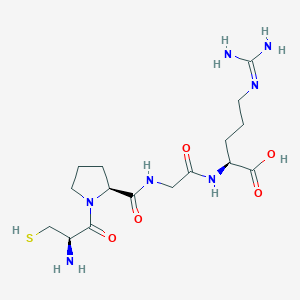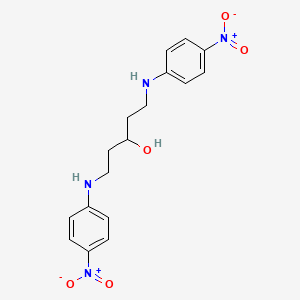
Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with a methoxy group and a phenylpropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable phenylpropyl derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Solvent extraction, crystallization, and purification steps are often employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for therapeutic applications. Its structural analogs may act as enzyme inhibitors or receptor modulators, contributing to the development of new medications.
Industry: In the industrial sector, Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- is used in the manufacture of fragrances, flavorings, and specialty chemicals
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenylpropyl groups may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Benzaldehyde, 4-methoxy-: A simpler analog with only a methoxy group substitution.
Benzaldehyde, 2-hydroxy-4-methoxy-: Contains an additional hydroxyl group, altering its reactivity and applications.
Benzaldehyde, 3-hydroxy-4-methoxy-: Another analog with different substitution patterns affecting its chemical behavior.
Uniqueness: Benzaldehyde, 4-methoxy-2-(2-oxo-3-phenylpropyl)- stands out due to its complex structure, which combines multiple functional groups
Propriétés
Numéro CAS |
831171-87-0 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-methoxy-2-(2-oxo-3-phenylpropyl)benzaldehyde |
InChI |
InChI=1S/C17H16O3/c1-20-17-8-7-14(12-18)15(11-17)10-16(19)9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3 |
Clé InChI |
SIIGCPITCIDEDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=O)CC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



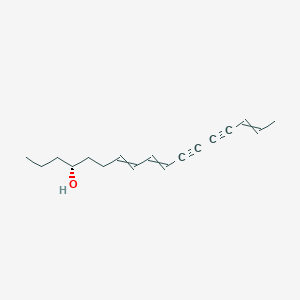

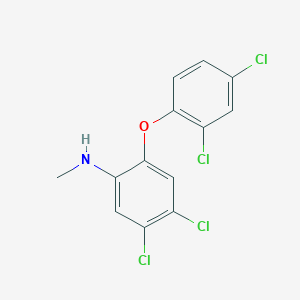
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
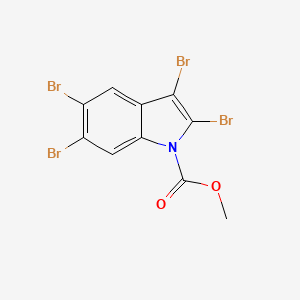
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
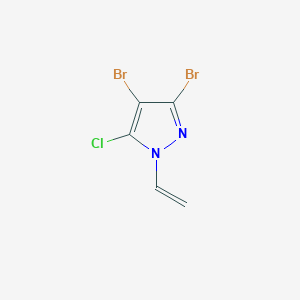
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
